REACTION_CXSMILES
|
OS(O)(=O)=O.[Br:6][C:7]1[CH:15]=[C:14]([CH3:16])[C:13]([O:17][CH3:18])=[CH:12][C:8]=1[C:9]([OH:11])=[O:10].[OH-].[Na+].[CH3:21]O>>[Br:6][C:7]1[CH:15]=[C:14]([CH3:16])[C:13]([O:17][CH3:18])=[CH:12][C:8]=1[C:9]([O:11][CH3:21])=[O:10] |f:2.3|
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Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
4.07 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C(=O)O)C=C(C(=C1)C)OC
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The rxn mixture was cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
The rxn mixture was extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
layers were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=O)OC)C=C(C(=C1)C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |